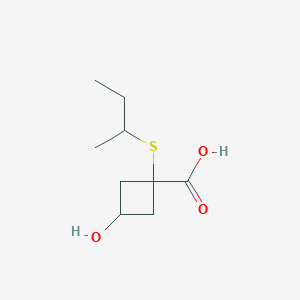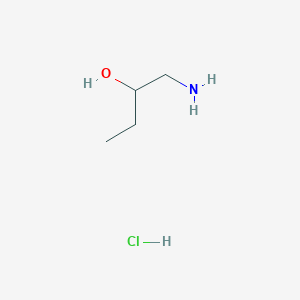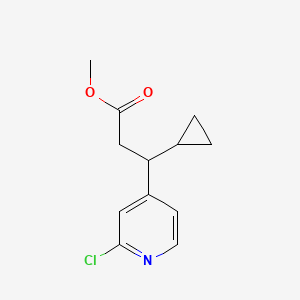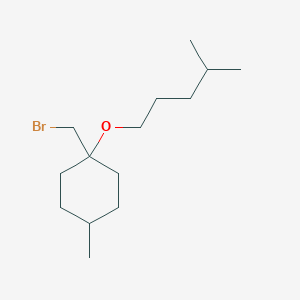
4-(3-aminopropyl)-N-ethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a sulfonamide group, an ethyl group, and an aminopropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with benzene-1-sulfonyl chloride.
Amination: The benzene-1-sulfonyl chloride undergoes a nucleophilic substitution reaction with 3-aminopropylamine to form 4-(3-aminopropyl)benzene-1-sulfonamide.
Ethylation: The final step involves the ethylation of the amine group using ethyl iodide under basic conditions to yield 4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aminopropyl chain can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Another compound with an aminopropyl chain, used in similar applications.
3-(4-methylpiperazin-1-yl)propan-1-amine: Shares structural similarities and is used in organic synthesis.
Uniqueness
4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide is unique due to the presence of both the sulfonamide and aminopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H18N2O2S |
|---|---|
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
4-(3-aminopropyl)-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-2-13-16(14,15)11-7-5-10(6-8-11)4-3-9-12/h5-8,13H,2-4,9,12H2,1H3 |
Clave InChI |
KTOCCNDOWKAWNV-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=CC=C(C=C1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)

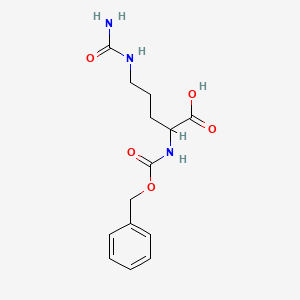
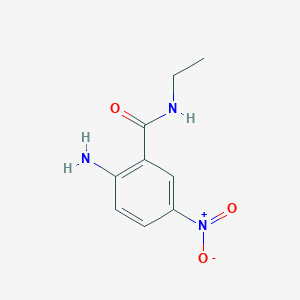
![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)
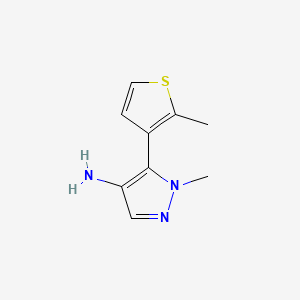
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)
